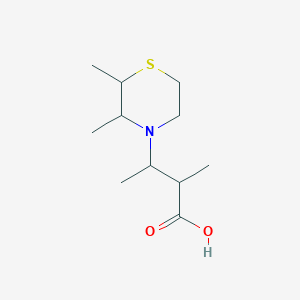
3-(2,3-Dimethylthiomorpholin-4-yl)-2-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3-Dimethylthiomorpholin-4-yl)-2-methylbutanoic acid is a complex organic compound characterized by its unique structure, which includes a thiomorpholine ring substituted with dimethyl groups and a butanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethylthiomorpholin-4-yl)-2-methylbutanoic acid typically involves the formation of the thiomorpholine ring followed by the introduction of the butanoic acid group. One common method involves the reaction of a suitable thiomorpholine precursor with a methylating agent to introduce the dimethyl groups. This is followed by the addition of a butanoic acid derivative under acidic or basic conditions to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,3-Dimethylthiomorpholin-4-yl)-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the butanoic acid moiety.
Substitution: The dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
3-(2,3-Dimethylthiomorpholin-4-yl)-2-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2,3-Dimethylthiomorpholin-4-yl)-2-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiomorpholine ring and butanoic acid moiety can interact with active sites, influencing the compound’s biological activity. Pathways involved may include metabolic processes and signal transduction mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiomorpholine derivatives: Compounds with similar thiomorpholine rings but different substituents.
Butanoic acid derivatives: Compounds with similar butanoic acid moieties but different ring structures.
Uniqueness
3-(2,3-Dimethylthiomorpholin-4-yl)-2-methylbutanoic acid is unique due to the specific combination of the thiomorpholine ring with dimethyl groups and the butanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C11H21NO2S |
|---|---|
Poids moléculaire |
231.36 g/mol |
Nom IUPAC |
3-(2,3-dimethylthiomorpholin-4-yl)-2-methylbutanoic acid |
InChI |
InChI=1S/C11H21NO2S/c1-7(11(13)14)8(2)12-5-6-15-10(4)9(12)3/h7-10H,5-6H2,1-4H3,(H,13,14) |
Clé InChI |
IWFVFBRGVRSTKS-UHFFFAOYSA-N |
SMILES canonique |
CC1C(SCCN1C(C)C(C)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


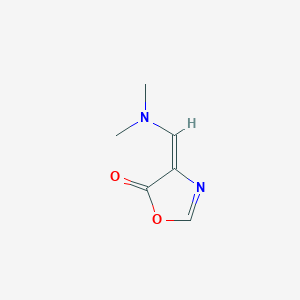

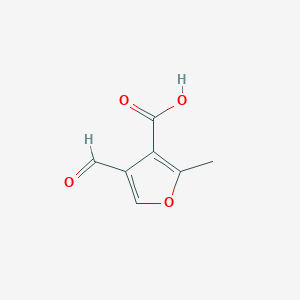



![Spiro[1,3,3a,5-tetrahydropyrazolo[5,1-b][1,3]oxazine-2,1'-cyclopropane]-5-carboxylic acid](/img/structure/B12868498.png)
![4-(Difluoromethoxy)benzo[d]oxazole-2-carboxamide](/img/structure/B12868506.png)
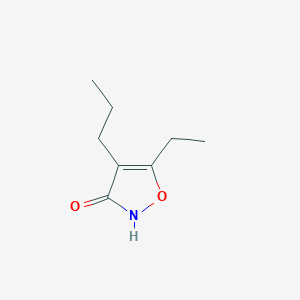
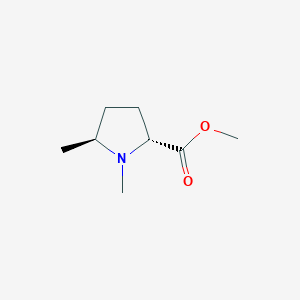
![[4-(2-Thienyl)phenyl]acetonitrile](/img/structure/B12868521.png)
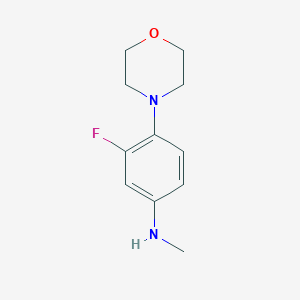
![2-(Difluoromethoxy)benzo[d]oxazole-4-sulfonamide](/img/structure/B12868531.png)

